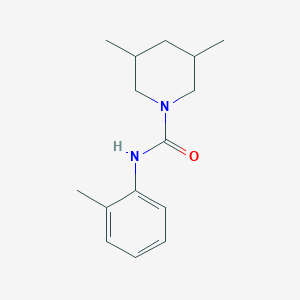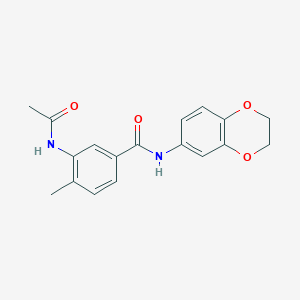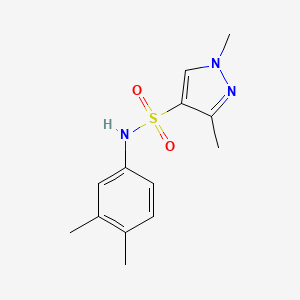
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as DMS, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DMS has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is not fully understood, but it has been suggested to act through various pathways. N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses. It has also been shown to induce apoptosis through the activation of caspase-3 and caspase-9. Furthermore, N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported to activate AMP-activated protein kinase (AMPK), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to exhibit multiple biological activities. N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic effects, making it a versatile compound to study. However, one limitation of using N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One potential area of study is the development of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide and its potential use in the treatment of various diseases. Furthermore, the potential use of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-dimethyl-1H-pyrazol-5-amine in the presence of sulfuric acid. The resulting product is then sulfonated with chlorosulfonic acid to yield N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The purity of N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can be increased by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in various disease treatments. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth. Additionally, N-(3,4-dimethylphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been reported to have anti-diabetic effects by reducing blood glucose levels and improving insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-5-6-12(7-10(9)2)15-19(17,18)13-8-16(4)14-11(13)3/h5-8,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIAFCKUHJNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

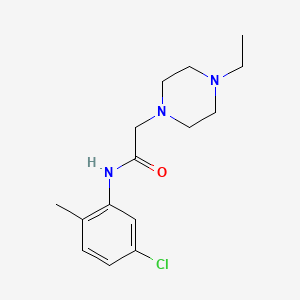
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![1-[(dimethylamino)sulfonyl]-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5381244.png)
![7-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5381248.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-(2H-indazol-2-yl)acetamide](/img/structure/B5381283.png)
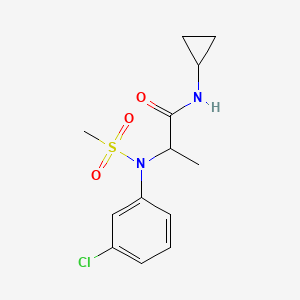
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
